molecular formula C15H13BrN4O2 B3862294 N'-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide

N'-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide

Cat. No.: B3862294
M. Wt: 361.19 g/mol
InChI Key: GMYLUQLJXQOCMF-DJKKODMXSA-N
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Description

N’-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide is a synthetic compound known for its potential applications in various scientific fields. This compound features a bromophenyl group and a pyridinylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of 4-bromobenzaldehyde with 2-aminomethylpyridine in the presence of an appropriate catalyst. The reaction is carried out under mild conditions, often in a solvent like toluene, and may require the use of oxidizing agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N’-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide involves its interaction with molecular targets such as enzymes and proteins. The bromophenyl group can facilitate binding to active sites, while the pyridinylmethyl group can enhance solubility and bioavailability. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c16-12-6-4-11(5-7-12)9-19-20-15(22)14(21)18-10-13-3-1-2-8-17-13/h1-9H,10H2,(H,18,21)(H,20,22)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYLUQLJXQOCMF-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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